(2S)-2-(2-Chlorophenyl)-2-(1-methoxy-1-methylethoxy)Ethyl Ester 1H-Imidazole-1-carboxylic Acid
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Overview
Description
(2S)-2-(2-Chlorophenyl)-2-(1-methoxy-1-methylethoxy)Ethyl Ester 1H-Imidazole-1-carboxylic Acid is a complex organic compound that features a combination of aromatic, ester, and imidazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-Chlorophenyl)-2-(1-methoxy-1-methylethoxy)Ethyl Ester 1H-Imidazole-1-carboxylic Acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the ester group: This can be achieved by reacting the corresponding acid with an alcohol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
Introduction of the imidazole ring: This step might involve the cyclization of a suitable precursor, such as an α-halo ketone, with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the aromatic ring or the ester group.
Reduction: Reduction reactions could target the ester group, converting it to an alcohol.
Substitution: The chlorine atom on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In organic synthesis, this compound could serve as an intermediate for the preparation of more complex molecules.
Biology
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry
In the materials science field, this compound might be used in the development of new polymers or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2-Chlorophenyl)-2-(1-methoxy-1-methylethoxy)Ethyl Ester 1H-Imidazole-1-carboxylic Acid: Similar compounds might include other esters or imidazole derivatives with different substituents.
Comparison: This compound might be unique in its specific combination of functional groups, which could confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19ClN2O4 |
---|---|
Molecular Weight |
338.78 g/mol |
IUPAC Name |
[(2S)-2-(2-chlorophenyl)-2-(2-methoxypropan-2-yloxy)ethyl] imidazole-1-carboxylate |
InChI |
InChI=1S/C16H19ClN2O4/c1-16(2,21-3)23-14(12-6-4-5-7-13(12)17)10-22-15(20)19-9-8-18-11-19/h4-9,11,14H,10H2,1-3H3/t14-/m1/s1 |
InChI Key |
CLCPRIQNGYRQNK-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(OC)O[C@H](COC(=O)N1C=CN=C1)C2=CC=CC=C2Cl |
Canonical SMILES |
CC(C)(OC)OC(COC(=O)N1C=CN=C1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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